Cas no 883106-72-7 (N-(Pyridin-2-yl)piperidine-3-carboxamide)

N-(Pyridin-2-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a pyridine and piperidine scaffold linked by a carboxamide group. This structure imparts versatility in medicinal chemistry and drug development, particularly as a potential intermediate or pharmacophore for targeting central nervous system (CNS) disorders or enzyme modulation. The pyridine moiety enhances binding affinity to biological targets, while the piperidine ring contributes to conformational flexibility. Its carboxamide linkage offers stability and hydrogen-bonding potential, improving interactions with receptors. The compound’s well-defined synthetic route and purity make it suitable for research applications in lead optimization and structure-activity relationship (SAR) studies. Its balanced physicochemical properties further support its utility in preclinical investigations.
N-(Pyridin-2-yl)piperidine-3-carboxamide structure
883106-72-7 structure
Product Name:N-(Pyridin-2-yl)piperidine-3-carboxamide
CAS No:883106-72-7
MF:C11H15N3O
MW:205.256302118301
CID:69268
PubChem ID:18072846
Update Time:2025-05-20

N-(Pyridin-2-yl)piperidine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(Pyridin-2-yl)piperidine-3-carboxamide
    • Piperidine-3-carboxylic acid pyridin-2-ylamide
    • N-pyridin-2-ylpiperidine-3-carboxamide
    • Z285662862
    • AKOS022212297
    • CS-0249713
    • EN300-44933
    • FT-0742938
    • DTXSID50592526
    • AKOS000165382
    • 883106-72-7
    • G40828
    • DB-077238
    • Inchi: 1S/C11H15N3O/c15-11(9-4-3-6-12-8-9)14-10-5-1-2-7-13-10/h1-2,5,7,9,12H,3-4,6,8H2,(H,13,14,15)
    • InChI Key: NWJQAESAOMBALN-UHFFFAOYSA-N
    • SMILES: O=C(C1CNCCC1)NC1C=CC=CN=1

Computed Properties

  • Exact Mass: 205.12200
  • Monoisotopic Mass: 205.121512110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 54Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Melting Point: 94-96 °CEnamineEN300-44933
  • Boiling Point: 439.9±35.0 °C at 760 mmHg
  • Flash Point: 219.8±25.9 °C
  • PSA: 54.02000
  • LogP: 1.42150
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

N-(Pyridin-2-yl)piperidine-3-carboxamide Security Information

N-(Pyridin-2-yl)piperidine-3-carboxamide Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on N-(Pyridin-2-yl)piperidine-3-carboxamide

Introduction to N-(Pyridin-2-yl)piperidine-3-carboxamide (CAS No. 883106-72-7)

N-(Pyridin-2-yl)piperidine-3-carboxamide (CAS No. 883106-72-7) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers and drug developers. This compound, characterized by its pyridine and piperidine moieties, represents a promising scaffold for the development of novel therapeutic agents.

The molecular structure of N-(Pyridin-2-yl)piperidine-3-carboxamide incorporates a pyridine ring at the 2-position, which is linked to a piperidine ring through an amide bond at the 3-position. This particular arrangement not only enhances the compound's solubility and bioavailability but also provides a versatile platform for further chemical modifications. The presence of both heterocyclic rings suggests potential interactions with biological targets, making it an attractive candidate for drug discovery.

In recent years, there has been a growing interest in the development of small molecules that can modulate neurological and cardiovascular functions. The structural features of N-(Pyridin-2-yl)piperidine-3-carboxamide align well with this trend, as both pyridine and piperidine derivatives have shown promise in various pharmacological applications. For instance, pyridine-based compounds are widely recognized for their role in central nervous system (CNS) disorders, while piperidine derivatives are frequently explored for their cardiovascular effects.

One of the most compelling aspects of N-(Pyridin-2-yl)piperidine-3-carboxamide is its potential as a lead compound for further derivatization. Researchers have been leveraging its scaffold to develop analogs with enhanced pharmacological properties. For example, modifications at the amide bond or the pyridine ring can alter the compound's binding affinity and selectivity towards specific biological targets. Such structural diversification is crucial for optimizing drug candidates and minimizing side effects.

The synthesis of N-(Pyridin-2-yl)piperidine-3-carboxamide involves multi-step organic reactions, typically starting from commercially available precursors such as 2-pyridineamine and 3-bromopiperidine. The reaction sequence often includes nucleophilic substitution followed by amide bond formation. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to improve yield and purity. These methodologies highlight the compound's synthetic accessibility and its suitability for large-scale production.

Evaluation of N-(Pyridin-2-yl)piperidine-3-carboxamide in preclinical studies has revealed intriguing biological activities. Initial in vitro assays have demonstrated its potential as an antagonist for certain ion channels, which are implicated in various neurological disorders. Additionally, preliminary in vivo studies suggest that this compound may exhibit cardioprotective effects by modulating vascular tone and reducing oxidative stress. These findings underscore its therapeutic potential and justify further investigation.

The growing body of research on N-(Pyridin-2-yl)piperidine-3-carboxamide underscores its significance in medicinal chemistry. As our understanding of biological pathways continues to expand, compounds like this one offer valuable opportunities for developing targeted therapies. The integration of computational chemistry and high-throughput screening techniques has accelerated the discovery process, enabling rapid identification of promising derivatives.

In conclusion, N-(Pyridin-2-yl)piperidine-3-carboxamide (CAS No. 883106-72-7) represents a compelling candidate for drug development due to its unique structural features and demonstrated biological activities. Its potential as a lead compound for further optimization makes it a focal point in ongoing research efforts aimed at addressing critical therapeutic needs. As advancements in synthetic methodologies and pharmacological evaluation continue to unfold, this compound is poised to play a pivotal role in the next generation of pharmaceutical innovations.

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